molecular formula C10H16N4O2 B13561437 (S)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione

(S)-6-(3-Aminopyrrolidin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13561437
M. Wt: 224.26 g/mol
InChI Key: HEGVQYQZFFVTTC-ZETCQYMHSA-N
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Description

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3S)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
  • Pyrrolopyrazine derivatives
  • Piperidine derivatives

Uniqueness

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a tetrahydropyrimidine-2,4-dione core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13/h5,7H,2-4,6,11H2,1H3,(H,12,16)/t7-/m0/s1

InChI Key

HEGVQYQZFFVTTC-ZETCQYMHSA-N

Isomeric SMILES

CCN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCC(C2)N

Origin of Product

United States

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